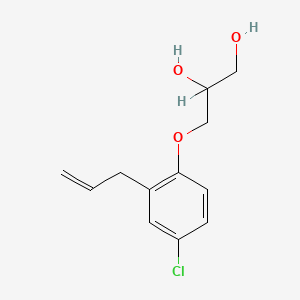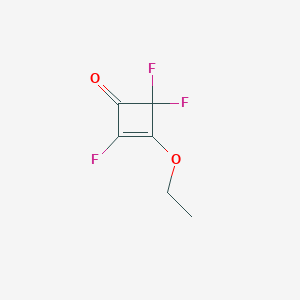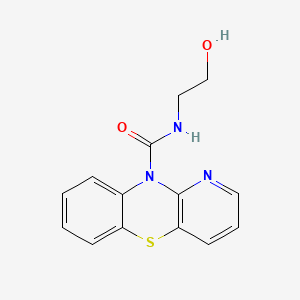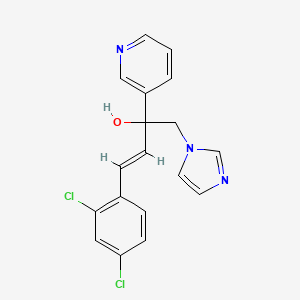
3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that features a pyridine ring attached to an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with nitrous acid to yield the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which 3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or modulate signaling pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
5-(4-Pyridinyl)-1,2,4-triazole: This compound shares a similar pyridine ring but has a triazole ring instead of an oxadiazole ring.
4-(3-Pyridinyl)-2-pyrimidinylamine: This compound features a pyrimidine ring in place of the oxadiazole ring.
Uniqueness
3-(4-Pyridinyl)-1,2,4-oxadiazol-5-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
162704-85-0 |
|---|---|
分子式 |
C7H6N4O |
分子量 |
162.15 g/mol |
IUPAC名 |
3-pyridin-4-yl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C7H6N4O/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H2,8,10,11) |
InChIキー |
XMOHGESNXFJGNF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NOC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[2-(2-Ethoxyethoxy)ethoxy]benzene](/img/structure/B13944744.png)








